1,1,2-Tribromoethane
CAS No.: 78-74-0
Cat. No.: VC3704439
Molecular Formula: C2H3Br3
Molecular Weight: 266.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78-74-0 |
|---|---|
| Molecular Formula | C2H3Br3 |
| Molecular Weight | 266.76 g/mol |
| IUPAC Name | 1,1,2-tribromoethane |
| Standard InChI | InChI=1S/C2H3Br3/c3-1-2(4)5/h2H,1H2 |
| Standard InChI Key | QUMDOMSJJIFTCA-UHFFFAOYSA-N |
| SMILES | C(C(Br)Br)Br |
| Canonical SMILES | C(C(Br)Br)Br |
| Boiling Point | 188.93 °C |
| Melting Point | -29.3 °C |
Introduction
Fundamental Characteristics
Chemical Identity
1,1,2-Tribromoethane is an organobromine compound derived from ethane where three hydrogen atoms have been replaced by bromine atoms. This substitution pattern creates a molecule with unique chemical and physical properties. The compound is identified by the CAS Registry Number 78-74-0 and has the molecular formula C2H3Br3 . It belongs to the broader family of halogenated hydrocarbons, which are characterized by the presence of one or more halogen atoms. The systematic IUPAC name accurately reflects its structure, indicating the presence of three bromine atoms at the 1,1,2 positions of the ethane backbone .
Structural Characteristics
The molecular structure of 1,1,2-Tribromoethane features two carbon atoms with three bromine atoms distributed such that two are attached to one carbon and the third is attached to the adjacent carbon. This asymmetric distribution of bromine atoms contributes to the compound's chemical behavior. The structure can be represented by various chemical identifiers including InChI=1S/C2H3Br3/c3-1-2(4)5/h2H,1H2 and the SMILES notation C(C(Br)Br)Br . The molecular weight of 1,1,2-Tribromoethane is 266.76 g/mol, reflecting the substantial contribution of the three heavy bromine atoms to its mass .
Physical Properties
Physical State and Appearance
At standard conditions, 1,1,2-Tribromoethane presents as a clear liquid with a colorless to almost colorless appearance . This physical state is consistent with many other halogenated hydrocarbons of similar molecular weight. The liquid nature of the compound at room temperature facilitates its handling and potential applications in various chemical processes. Its appearance makes it easily distinguishable and allows for visual assessment of its purity .
Thermophysical Properties
1,1,2-Tribromoethane exhibits distinct thermophysical properties that are crucial for understanding its behavior under different conditions. The compound has a melting point of -29.3°C, indicating that it remains liquid at most standard laboratory and industrial conditions . Its boiling point ranges between 187-190°C at 721 mm Hg pressure, demonstrating its relatively high thermal stability . The compound has a significant density of 2.61 g/mL at 25°C, which is substantially higher than water due to the presence of the heavy bromine atoms . This high density has implications for its handling, storage, and separation techniques.
| Property | Value |
|---|---|
| Melting point | -29.3°C |
| Boiling point | 187-190°C (at 721 mm Hg) |
| Density | 2.61 g/mL (at 25°C) |
| Refractive index | n 20/D 1.593 |
| Flash point | >230°F |
| Physical form | Clear liquid |
| Color | Colorless to almost colorless |
Thermochemical Properties
Heat of Formation
Research using threshold photoelectron photoion coincidence (TPEPICO) techniques has provided valuable data on the thermochemical properties of 1,1,2-Tribromoethane. The heat of formation (ΔfH) for C2H3Br3 has been experimentally determined to be 53.5 ± 4.3 kJ/mol . This value represents an important thermodynamic parameter that can be used to predict the compound's behavior in various chemical reactions and processes. The precision of this measurement (±4.3 kJ/mol) reflects the sophisticated analytical techniques employed in modern physical chemistry research .
Ionization Energetics
The TPEPICO studies have also revealed detailed information about the ionization energetics of 1,1,2-Tribromoethane. The dissociative photoionization onset for the reaction C2H3Br3 + hν → C2H3Br2+ + Br has been measured at 10.608 ± 0.008 eV . Additionally, the onset for the double dissociative photoionization process C2H3Br3 + hν → C2H3Br+ + 2Br occurs at 12.301 ± 0.035 eV . These precise measurements provide fundamental insights into the bond energies and electronic structure of the molecule. The heat of formation for the C2H3Br2+ ion has been determined to be 967.1 ± 4.0 kJ/mol, which represents the first experimental determination of this value .
Chemical Reactivity
Substitution Reactions
1,1,2-Tribromoethane can participate in nucleophilic substitution reactions where the bromine atoms are replaced by various nucleophiles. Common reagents for these reactions include hydroxide ions, amines, and other nucleophilic species. These reactions typically proceed through SN2 or SN1 mechanisms depending on the specific conditions and nucleophiles involved. The presence of three bromine atoms provides multiple sites for substitution, leading to a variety of potential products. The reactivity pattern is influenced by the asymmetric distribution of bromine atoms in the molecule.
Elimination Reactions
Under basic conditions, 1,1,2-Tribromoethane can undergo elimination reactions to form alkenes. Strong bases such as potassium hydroxide in ethanol can promote these reactions. The elimination processes may follow E1 or E2 mechanisms depending on the reaction conditions, with potential formation of different alkene products. The presence of multiple bromine atoms creates the possibility for several elimination pathways, potentially leading to a mixture of products unless reaction conditions are carefully controlled.
Reduction Reactions
1,1,2-Tribromoethane can be reduced to ethylene or partially brominated compounds using appropriate reducing agents. Zinc in acetic acid represents one potential reducing system for this transformation. These reduction processes involve the replacement of bromine atoms with hydrogen, effectively reversing the bromination process. The selectivity and efficiency of such reductions depend on the specific reducing agents, solvents, and conditions employed.
Synthesis and Production
Laboratory Synthesis
The laboratory synthesis of 1,1,2-Tribromoethane typically involves the bromination of ethylene. This reaction requires the presence of catalysts such as iron or aluminum bromide to achieve the desired substitution pattern . The bromination process must be carefully controlled to prevent over-bromination and to ensure the specific 1,1,2-tribromo substitution pattern. The reaction likely proceeds through a series of intermediates, with the initial addition of bromine to the double bond followed by subsequent substitution reactions.
Industrial Production
Industrial production of 1,1,2-Tribromoethane employs similar chemical principles but at a larger scale. The process typically utilizes continuous flow reactors to ensure consistent product quality and yield. Reaction conditions such as temperature, pressure, and bromine addition rate are carefully monitored and controlled to optimize the process. The industrial synthesis may also incorporate recycling of unreacted starting materials and purification steps to achieve the desired product purity.
Analytical Characterization
Spectroscopic Analysis
Research Applications
Photoionization Studies
1,1,2-Tribromoethane has been utilized in detailed photoionization studies to understand fundamental physical chemistry principles. The TPEPICO studies mentioned earlier have provided valuable data on ionization energetics and thermochemistry . These investigations contribute to our understanding of molecular energetics and bond dissociation processes. The precision measurements of dissociative photoionization onsets represent significant contributions to the field of physical chemistry and spectroscopy .
Reference Compound
The well-characterized properties of 1,1,2-Tribromoethane make it a valuable reference compound for various analytical and physical chemistry studies. Its documented thermodynamic properties, such as heat of formation, provide benchmark values for theoretical and experimental studies of related compounds . The availability of precise physical and spectroscopic data facilitates its use as a calibration or reference standard in various analytical techniques and instruments.
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